molecular formula C22H20FNO B5857897 N-(3,3-diphenylpropyl)-4-fluorobenzamide

N-(3,3-diphenylpropyl)-4-fluorobenzamide

Cat. No. B5857897
M. Wt: 333.4 g/mol
InChI Key: YYPOHIQOTXBBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diphenylpropyl)-4-fluorobenzamide, also known as ABP-688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(3,3-diphenylpropyl)-4-fluorobenzamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, N-(3,3-diphenylpropyl)-4-fluorobenzamide reduces the activity of excitatory neurotransmitters, such as glutamate, and modulates the activity of various intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(3,3-diphenylpropyl)-4-fluorobenzamide has been shown to modulate the activity of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. It has also been shown to reduce the release of glutamate and other excitatory neurotransmitters, which may contribute to its therapeutic effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,3-diphenylpropyl)-4-fluorobenzamide is its high selectivity for mGluR5, which allows for more precise modulation of the receptor's activity. However, one of the limitations of N-(3,3-diphenylpropyl)-4-fluorobenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.

Future Directions

There are several future directions for research on N-(3,3-diphenylpropyl)-4-fluorobenzamide, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, N-(3,3-diphenylpropyl)-4-fluorobenzamide may have potential applications in the field of drug addiction research, as it has been shown to modulate the activity of brain reward pathways that are involved in addiction.

Synthesis Methods

The synthesis of N-(3,3-diphenylpropyl)-4-fluorobenzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 3,3-diphenylpropylamine in the presence of a base to form the intermediate N-(3,3-diphenylpropyl)-4-fluorobenzamide. The intermediate is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3,3-diphenylpropyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and addiction. It has been shown to modulate the activity of mGluR5, which plays a key role in the regulation of synaptic plasticity and neuronal excitability.

properties

IUPAC Name

N-(3,3-diphenylpropyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-20-13-11-19(12-14-20)22(25)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPOHIQOTXBBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-4-fluorobenzamide

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